molecular formula C6H5N3 B028993 Benzotriazole CAS No. 95-14-7

Benzotriazole

Cat. No. B028993
CAS RN: 95-14-7
M. Wt: 119.12 g/mol
InChI Key: QRUDEWIWKLJBPS-UHFFFAOYSA-N
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Description

Benzotriazole is a bicyclic heterocyclic compound, consisting of a benzene ring fused with a triazole ring. It contains three nitrogen atoms and exhibits a wide range of biological and pharmacological activities. Benzotriazole and its derivatives are known for their antibacterial, antifungal, antiviral, anti-inflammatory, antihypertensive, analgesic properties. The versatility of benzotriazole in chemistry and its applications in various fields have made it a subject of extensive research (Suma, Natesh, & Madhavan, 2011).

Synthesis Analysis

The synthesis of benzotriazole and its derivatives has been widely studied, offering a plethora of methodologies for obtaining these compounds. One common approach is the reaction between benzene-1,2-diamine and carboxylic acid to synthesize benzotriazole. Additionally, benzotriazoles have been synthesized by reacting with different substituted benzoic acids and phenacyl bromides, indicating the adaptability of synthesis techniques to produce a wide array of benzotriazole derivatives with varied biological activities (Hameed et al., 2019).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives has been characterized using various spectroscopic techniques such as EI-MS, HREI-MS, 1H-, and 13C NMR. Structural elucidation confirms the presence of the triazole ring fused with a benzene ring, which is fundamental to the chemical and biological properties of these compounds (Hameed et al., 2019).

Chemical Reactions and Properties

Benzotriazole serves as a versatile synthon in organic synthesis, undergoing various chemical reactions such as denitrogenation to construct new bonds. Its unique structural motif allows for functionalization through transition-metal-catalyzed coupling reactions, showcasing its utility in synthesizing complex organic molecules (Yan et al., 2020).

Physical Properties Analysis

The physical properties of benzotriazole derivatives vary widely depending on the specific substitutions made on the basic benzotriazole structure. These properties include solubility in various solvents, melting points, and crystal structures, which are crucial for determining their applicability in different chemical and pharmaceutical processes.

Chemical Properties Analysis

Benzotriazole's chemical properties, such as reactivity with other organic compounds, stability under various conditions, and its role as a ligand in catalytic reactions, underscore its significance in synthetic chemistry. Its ability to participate in a variety of chemical reactions makes it a valuable tool for constructing pharmacologically important heterocyclic skeletons (Kale, Prasad, Mohapatra, & Tiwari, 2010).

Scientific Research Applications

Benzotriazole as UV Stabilizers

  • Scientific Field : Environmental Science
  • Application Summary : Benzotriazole UV stabilizers (BUVs) are a group of industrial chemicals used in various consumer products and industrial applications . They are considered as a class of emerging environmental contaminants .
  • Methods of Application : BUVs are used in large-scale production and have been detected in all environmental matrices. Humans are exposed to BUVs from environmental media, food, personal care products (PCPs), and consumer products .
  • Results or Outcomes : BUVs such as UV-328 exhibit the characteristics of persistent organic pollutants (POPs); hence, it has been recently listed under Stockholm Convention POP list .

Benzotriazole in Pharmacology

  • Scientific Field : Pharmacology
  • Application Summary : Benzotriazole methodology has grown to very high popularity in the synthesis of diverse pharmacologically important heterocyclic skeletons . Compounds having Benzotriazole nucleus have wide range of therapeutic uses that include antifungal, anticonvulsant, anti-inflammatory, antidiabetic, analgesic, Anti-HIV, antitubercular, antioxidant, antidepressant, miscellaneous & antitumor activity .
  • Methods of Application : Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
  • Results or Outcomes : The development of benzotriazole methodology has resulted in the synthesis of diverse pharmacologically important heterocyclic skeletons .

Benzotriazole as Corrosion Inhibitors

  • Scientific Field : Industrial Chemistry
  • Application Summary : Benzotriazoles are often used as corrosion inhibitors .
  • Methods of Application : Benzotriazole is applied in the production of plastic, rubber and chemical fiber .
  • Results or Outcomes : The use of Benzotriazole as a corrosion inhibitor helps in the protection and longevity of these materials .

Benzotriazole in Synthetic Heterocyclic Chemistry

  • Scientific Field : Synthetic Organic Chemistry
  • Application Summary : Benzotriazole is a versatile synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . It has been used in the synthesis of heterocyclic and non-heterocyclic frameworks .
  • Methods of Application : Benzotriazole can be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
  • Results or Outcomes : The development of benzotriazole methodology has resulted in the synthesis of diverse pharmacologically important heterocyclic skeletons .

Benzotriazole in Material Science

  • Scientific Field : Material Science
  • Application Summary : Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .
  • Methods of Application : Benzotriazole derivatives are used in the production of materials for solar and photovoltaic cells .
  • Results or Outcomes : The use of Benzotriazole derivatives in material science contributes to the development of new materials with improved properties .

Benzotriazole in Medicinal Chemistry

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
  • Methods of Application : Benzotriazole derivatives are used in the synthesis of various drugs and therapeutic agents .
  • Results or Outcomes : The use of Benzotriazole derivatives in medicinal chemistry has led to the development of various drugs and therapeutic agents with a broad spectrum of biological properties .

Benzotriazole in Graebe–Ullmann Reactions

  • Scientific Field : Synthetic Organic Chemistry
  • Application Summary : Aryl benzotriazoles are useful synthons in thermal and photochemical Graebe–Ullmann reactions which lead to the formation of carbazoles, pyridoacridines, carbolines, benzocarbolines, and fused tetraazapentalenes .
  • Methods of Application : Benzotriazole can be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
  • Results or Outcomes : The development of benzotriazole methodology has resulted in the synthesis of diverse pharmacologically important heterocyclic skeletons .

Benzotriazole in Environmental Science

  • Scientific Field : Environmental Science
  • Application Summary : Benzotriazole UV stabilizers (BUVs) are a group of industrial chemicals used in various consumer products and industrial applications . They are considered as a class of emerging environmental contaminants .
  • Methods of Application : BUVs are used in large-scale production and have been detected in all environmental matrices .
  • Results or Outcomes : BUVs such as UV-328 exhibit the characteristics of persistent organic pollutants (POPs); hence, it has been recently listed under Stockholm Convention POP list .

Benzotriazole in the Synthesis of 2-Aminothiophenes and 2-(Methylthio)pyrroles

  • Scientific Field : Synthetic Organic Chemistry
  • Application Summary : A series of electron-rich 3-functionalized-2-aminothiophenes and 1,3-disubstituted 2-(methylthio)pyrroles were successfully synthesized using benzotriazole methodology .
  • Methods of Application : Benzotriazole can be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
  • Results or Outcomes : The development of benzotriazole methodology has resulted in the synthesis of diverse pharmacologically important heterocyclic skeletons .

Future Directions

Benzotriazole methodology, recognized as a versatile, useful, and successful synthesis protocol, has grown from an obscure level to very high popularity . The subject is very demanding and undoubtedly has a very bright future and wide scope in heterocyclic synthesis, which will provide a new horizon to benzotriazole strategies .

properties

IUPAC Name

2H-benzotriazole
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InChI

InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)
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InChI Key

QRUDEWIWKLJBPS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=NNN=C2C=C1
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Molecular Formula

C6H5N3
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DSSTOX Substance ID

DTXSID6020147
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Molecular Weight

119.12 g/mol
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Physical Description

1,2,3-benzotriazole appears as white to light tan crystals or white powder. No odor. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, A white or tan crystalline powder; [HSDB], WHITE-TO-BROWN CRYSTALLINE POWDER.
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Boiling Point

399 °F at 15 mmHg (NTP, 1992), BP: 204 °C at 15 mm Hg, Decomposes below the boiling point at 260 °C, at 2 kPa: 204 °C
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Flash Point

170 °C (338 °F) - closed cup, 190-195 °C o.c.
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Solubility

1 to 5 mg/mL at 74.7 °F (NTP, 1992), In water, 1.98X10+4 mg/L at 25 °C, In water, 1-5 g/L at 23.7 °C, Slightly soluble in water, Soluble in alcohol, benzene, toluene, chloroform and N,N-dimethylformamide, Soluble in ethanol, benzene, chloroform, toluene, DMF, Solubility in water, g/100ml: 2 (moderate)
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Density

1.36 g/cu cm at 20 °C, 1.36 g/cm³
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Vapor Density

4.1 (Air = 1)
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Vapor Pressure

Vapor pressure: <0.01 kPa at 25 °C, Vapor pressure, Pa at 20 °C: 5
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Product Name

1H-Benzotriazole

Color/Form

Needles from chloroform or benzene, White to light tan, crystalline powder

CAS RN

95-14-7, 273-02-9
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Melting Point

208 to 212 °F (NTP, 1992), 100 °C, 98.5 °C
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Synthesis routes and methods I

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-6-(fluoromethyl)-pyridine (55 mg, 0.29 mmol) and 2-(but-3-ynyl)-5-fluoro-2H-benzo[d][1,2,3]triazole (50 mg, 0.26 mmol). Reaction time: 13 hours. The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 50 mg (0.17 mmol, 64%) of 5-fluoro-2-(4-(6-fluoromethyl)pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as a yellow solid.
Quantity
55 mg
Type
reactant
Reaction Step One
Name
2-(but-3-ynyl)-5-fluoro-2H-benzo[d][1,2,3]triazole
Quantity
50 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-pyridine (25 mg, 0.16 mmol) and 2-(but-3-ynyl)-4-chloro-2H-benzo[d][1,2,3]triazole (30 mg, 0.15 mmol). Reaction time: 3 hours. The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 12 mg (42 μmol, 29%) of 4-chloro-2-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange solid.
Quantity
25 mg
Type
reactant
Reaction Step One
Name
2-(but-3-ynyl)-4-chloro-2H-benzo[d][1,2,3]triazole
Quantity
30 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-pyridine (76 mg, 0.48 mmol) and 2-but-3-ynyl-4-nitro-2H-benzo[d][1,2,3]triazole (95 mg, 0.44 mmol). Reaction time: 3 hours. The crude residue was purified by flash chromatography (DCM/MeOH-99:1) to yield 40 mg (0.14 mmol, 31%) of 4-nitro-2-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange oil.
Quantity
76 mg
Type
reactant
Reaction Step One
Name
2-but-3-ynyl-4-nitro-2H-benzo[d][1,2,3]triazole
Quantity
95 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The title compounds were prepared in accordance with the general method of Example 108(C), from 90 mg (0.53 mmol) of 2-(but-3-ynyl)-2H-benzo[d][1,2,3]triazole and 1-(but-3-ynyl)-1H-benzo[d][1,2,3]triazole. The crude residue was purified by flash chromatography (DCM/MeOH 99:1 to 98:2) to yield 10 mg (42 μmol, 8%) of 24-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange oil with a purity of 82%. Another fraction yielded after SCX column (DCM, DCM/MeOH 98:2, DCM/MeOH/NH4OH 95:4:1 to 94:4:2) 19 mg (76 μmol, 14%) of 1-(4-(pyridin-2-yl)but-3-ynyl)-1H-benzo[d][1,2,3]triazole as an orange oil.
Name
2-(but-3-ynyl)-2H-benzo[d][1,2,3]triazole
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzotriazole
Reactant of Route 2
Benzotriazole
Reactant of Route 3
Benzotriazole
Reactant of Route 4
Benzotriazole
Reactant of Route 5
Benzotriazole
Reactant of Route 6
Benzotriazole

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